N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
Description
N-[3-(1,3-Benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide is a heterocyclic compound combining a benzodioxole moiety, a 4-oxoquinoline core, and a thiophene-2-carboxamide side chain. This structure integrates three pharmacophoric elements:
- Benzodioxole: A methylenedioxy-substituted aromatic ring associated with enhanced metabolic stability and ligand-receptor interactions in bioactive molecules .
- 4-Oxoquinoline: A scaffold linked to antimicrobial and anticancer activities due to its ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Thiophene-2-carboxamide: A sulfur-containing heterocycle known for modulating pharmacokinetic properties and contributing to antifungal, antibacterial, and antitumor activities .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-24-15-6-3-2-5-14(15)20(25)19(13-8-9-16-17(11-13)28-12-27-16)21(24)23-22(26)18-7-4-10-29-18/h2-11H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXUBYYWROIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is typically constructed via a Friedländer annulation or modified Skraup reaction. A robust method involves condensing 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example, reaction of 2-amino-5-(1,3-benzodioxol-5-yl)benzaldehyde with methyl acetoacetate in the presence of sulfuric acid yields the 1-methyl-4-oxoquinoline intermediate. Alternative protocols employ microwave-assisted ring expansion of benzisothiazole derivatives to accelerate quinoline formation.
Key Reaction Parameters:
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Temperature: 80–120°C
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Catalyst: H₂SO₄, polyphosphoric acid, or Lewis acids (e.g., ZnCl₂)
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Solvent: Ethanol, acetic acid, or toluene
Thiophene Carboxamide Coupling
The thiophene-2-carboxamide moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic acyl substitution. A patented method utilizes Buchwald-Hartwig amination to attach the carboxamide group to the quinoline’s C-2 position. Thiophene-2-carbonyl chloride is reacted with the quinoline amine intermediate in the presence of triethylamine (TEA) and dichloromethane (DCM) at 0–25°C.
Representative Procedure:
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Dissolve 3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-amine (1.0 equiv) in anhydrous DCM.
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Add thiophene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.
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Stir for 12 h at 25°C, then quench with ice water.
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Purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:4) to obtain the product.
Optimization of Reaction Parameters
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂, Xantphos) enhance coupling efficiency. A study demonstrated that Pd(dppf)Cl₂ achieves 85% yield in Suzuki-Miyaura couplings for analogous quinoline derivatives. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions. Non-polar solvents (toluene, DCM) are preferred for amidation steps. Optimal temperatures for cyclocondensation range from 80°C (conventional heating) to 150°C (microwave).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patented workflows describe continuous flow reactors for large-scale synthesis. Key advantages include:
Crystallization and Purification
Final purification employs antisolvent crystallization using ethanol/water mixtures. Particle size distribution is controlled via cooling rate adjustments (0.5–1.0°C/min). Purity ≥99.5% is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
Purity Assessment
HPLC Conditions:
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Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase: 60:40 acetonitrile/water
Challenges and Mitigation Strategies
Byproduct Formation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and subsequent cell apoptosis. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity Trends
- Antifungal Activity: The compound in demonstrates that benzodioxole-imidazole hybrids exhibit antifungal properties via synergistic interactions between the benzodioxole (enhancing lipophilicity) and imidazole (targeting fungal cytochrome P450) . The target compound’s thiophene-2-carboxamide may offer similar advantages, as thiophene derivatives disrupt fungal membrane integrity . N-(2-Nitrophenyl)thiophene-2-carboxamide () shows antibacterial/antifungal activity, but the nitro group may reduce bioavailability compared to the target compound’s methyl-oxoquinoline core .
- Anticancer Potential: Benzodioxole-acrylamide hybrids () and hydroxycarbamoyl derivatives () highlight the role of benzodioxole in enhancing antitumor activity through HDAC inhibition or DNA intercalation . The target compound’s 4-oxoquinoline core may similarly intercalate DNA or inhibit topoisomerases .
Physicochemical Properties
- Benzodioxole Derivatives: reports a density of 1.306 g/cm³ and boiling point of 556°C for a benzodioxole-acrylamide analog, reflecting high thermal stability due to aromatic stacking . The target compound’s 4-oxoquinoline core may further enhance melting points compared to simpler carboxamides.
Biological Activity
N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.4 g/mol. The structure features a thiophene ring, a benzodioxole moiety, and a quinoline derivative, which contribute to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the modulation of microtubule dynamics. It has been shown to suppress tubulin polymerization, leading to mitotic blockade and subsequent apoptosis in rapidly dividing cells. This mechanism positions it as a promising candidate for cancer therapy, particularly against tumors that are sensitive to microtubule-targeting agents.
Anticancer Effects
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values for different cell types ranged from 10 to 30 µM, indicating moderate potency against cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced annexin V binding and caspase activation.
- Microtubule Disruption : Immunofluorescence microscopy confirmed that the compound disrupts microtubule organization in treated cells, resulting in mitotic arrest and cell death.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest other potential pharmacological effects:
- Antimicrobial Activity : Some investigations indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in vivo using xenograft models of human cancer. The results showed significant tumor regression in treated groups compared to controls, with a notable reduction in tumor volume by up to 60% after four weeks of treatment.
Study 2: Safety Profile Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated no significant acute toxicity at therapeutic doses, although long-term studies are necessary to fully understand its safety profile.
Data Table: Summary of Biological Activities
| Activity | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer (cell lines) | Inhibition of proliferation | 10 - 30 | |
| Apoptosis induction | Increased apoptotic markers | N/A | |
| Microtubule disruption | Disruption observed | N/A | |
| Antimicrobial activity | Variable effectiveness | N/A | |
| Anti-inflammatory effects | Potential modulation | N/A |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction purity be ensured?
The synthesis typically involves multi-step protocols, including cyclization of quinoline derivatives and coupling with thiophene-2-carboxamide. Key steps include:
- Quinoline core formation : Reacting 1,3-benzodioxol-5-yl precursors with methyl-substituted ketones under acidic conditions to form the 4-oxoquinoline scaffold .
- Thiophene coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiophene-2-carboxamide group .
- Purity monitoring : Employ thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product .
Q. Which analytical techniques are essential for structural characterization?
Comprehensive characterization requires:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–7.1 ppm; thiophene carbons at δ 125–140 ppm) .
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Chromatography : HPLC-MS (ESI+) to verify molecular weight and detect impurities (<2%) .
- X-ray crystallography (if crystals form): Resolve stereochemistry and confirm hydrogen-bonding motifs (e.g., amide–quinoline interactions) .
Q. What in vitro models are suitable for preliminary biological screening?
- Anticancer assays : Use MTT or SRB tests on human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM doses, with cisplatin as a positive control .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, assessing MIC values .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Systematic SAR studies reveal:
- Benzodioxole moiety : Replacing it with halogenated aryl groups (e.g., 4-Cl) increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies .
- Thiophene substitution : Adding electron-withdrawing groups (e.g., –NO₂) at the 5-position improves anticancer potency by 30% in colorectal adenocarcinoma models .
- Amide linker : Replacing the carboxamide with sulfonamide reduces cytotoxicity but improves solubility for IV administration .
Q. How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2). The quinoline ring often occupies the ATP-binding pocket, while the thiophene group stabilizes hydrophobic interactions .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key residues (e.g., Lys45 in EGFR) form hydrogen bonds with the benzodioxole oxygen .
Q. How should researchers resolve contradictions in reported biological efficacy?
Discrepancies (e.g., variable IC50 values across studies) may arise from:
- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times .
- Compound stability : Perform stability tests (HPLC monitoring) under assay conditions to rule out degradation .
- Target selectivity : Use kinase profiling panels (e.g., Eurofins) to identify off-target effects .
Q. What strategies optimize bioavailability and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
